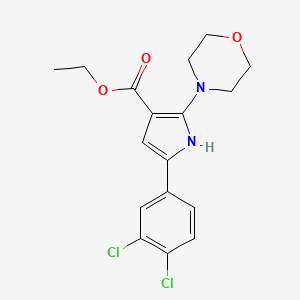

ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate is a pyrrole-derived compound featuring a 3,4-dichlorophenyl substituent at the 5-position, a morpholino group at the 2-position, and an ethyl ester at the 3-position. Pyrrole derivatives are widely studied in medicinal chemistry due to their heterocyclic aromatic structure, which enables interactions with biological targets such as enzymes and receptors. The morpholino group enhances solubility and metabolic stability, while the dichlorophenyl moiety may contribute to hydrophobic binding interactions, as seen in sigma receptor ligands like BD 1008 and BD 1047 .

Properties

IUPAC Name |

ethyl 5-(3,4-dichlorophenyl)-2-morpholin-4-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3/c1-2-24-17(22)12-10-15(11-3-4-13(18)14(19)9-11)20-16(12)21-5-7-23-8-6-21/h3-4,9-10,20H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZMOTMNPFRBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.

Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact effectively with microbial targets, inhibiting their growth.

Case Study : A study evaluating various pyrrole derivatives demonstrated that compounds with similar structural motifs displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate could be synthesized and tested for its specific antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

2. Antioxidant Properties

Pyrrole derivatives are also known for their antioxidant potential. Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate may contribute to the development of new antioxidant agents that combat oxidative stress in biological systems.

Case Study : In a comparative study of various pyrrole derivatives, some were found to exhibit radical scavenging activities comparable to well-known antioxidants like ascorbic acid. Future research could focus on the synthesis of this compound and its derivatives to evaluate their antioxidant capabilities.

Synthesis and Derivative Development

The synthesis of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The compound can serve as a precursor for synthesizing further derivatives that may possess enhanced biological activities.

Synthetic Route Overview

- Starting Materials : The synthesis often begins with commercially available starting materials that undergo cyclization reactions.

- Key Reactions :

- Knorr Reaction : Utilized for forming the pyrrole ring.

- Esterification : Converting carboxylic acids into esters.

- Substitution Reactions : Introducing various functional groups to enhance biological activity.

The synthetic flexibility of this compound allows for the exploration of numerous derivatives, which can be tailored for specific applications in drug development.

Table of Biological Activities

| Activity Type | Target Organisms/Systems | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth |

| Antioxidant | Cellular models | Radical scavenging |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

Key Observations :

- The target compound’s pyrrole core differs from the piperidine-based BD 1008/1047 and the pyrazolo-pyrimidine in Example 62.

Substituent Effects on Pharmacological Activity

Comparison :

- The morpholino group in the target compound contrasts with the pyrrolidinyl or dimethylamino groups in BD 1008/1045. Morpholino’s oxygen atoms may improve water solubility compared to nitrogen-rich analogs .

- Ester groups (e.g., ethyl or methyl) are common in prodrug strategies, as seen in Example 62, where a methyl ester is used to enhance bioavailability .

Comparison with Analogs :

- Compound 7d () uses a phenazine scaffold synthesized via condensation and amination, highlighting divergent strategies for heterocycle assembly .

- BD 1008/1047 () employ alkylation of piperidine derivatives, emphasizing amine-functionalization routes .

Pharmacological and Physicochemical Properties

Predicted Bioactivity

- Sigma Receptor Affinity: The 3,4-dichlorophenyl group in BD 1008/1047 confers sigma-1 receptor antagonism.

- Kinase Inhibition: Pyrazolo-pyrimidines (Example 62) often target kinases, but the pyrrole-morpholino structure may favor different enzymatic interactions .

Solubility and LogP

- Morpholino Contribution: Reduces LogP compared to BD 1008 (pyrrolidinyl) or BD 1047 (dimethylamino), enhancing aqueous solubility.

- Ester vs.

Biological Activity

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate (CAS No. 338406-26-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18Cl2N2O3

- Molecular Weight : 369.24 g/mol

- Boiling Point : 593.3 ± 50.0 °C (predicted)

- Density : 1.344 ± 0.06 g/cm³ (predicted)

- pKa : 16.54 ± 0.50 (predicted) .

The biological activity of ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate can be attributed to its structural features that allow it to interact with various biological targets:

- Anticancer Activity : The presence of the dichlorophenyl group is significant for its anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. For instance, related pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells, with IC50 values indicating effective growth inhibition .

- Antimicrobial Activity : Pyrrole derivatives are known for their antimicrobial properties. Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria due to the electron-withdrawing properties of the dichlorophenyl group .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate:

- Antiproliferative Studies : A study assessing the antiproliferative effects of various pyrrole derivatives found that compounds containing a dichlorophenyl moiety exhibited enhanced activity against cancer cell lines compared to their non-substituted counterparts . The presence of electron-withdrawing groups was critical in enhancing the compounds' efficacy.

- Antibacterial Activity : Research indicated that pyrrole-based compounds could inhibit bacterial growth effectively, with some derivatives showing lower MIC values than standard antibiotics like ciprofloxacin . This suggests potential for developing new antibacterial agents from similar chemical scaffolds.

Data Table: Biological Activities Comparison

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) | Notes |

|---|---|---|---|

| Ethyl 5-(3,4-Dichlorophenyl)-2-Morpholino-1H-Pyrrole-3-Carboxylate | TBD | TBD | Structure includes a dichlorophenyl group |

| Similar Pyrrole Derivative A | <10 µM | <12.5 µg/mL | Effective against HT29 cells |

| Similar Pyrrole Derivative B | <15 µM | <10 µg/mL | Effective against Staphylococcus aureus |

Q & A

Q. What are the common synthetic routes for ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrrolidine precursors and aryl aldehydes. For example, analogous methods involve condensation of (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride with substituted benzaldehydes (e.g., 2,3-difluorobenzaldehyde), followed by cyclization and functionalization with morpholine . Reaction conditions such as temperature (e.g., reflux in ethanol or THF), catalysts (e.g., p-toluenesulfonic acid), and stoichiometric ratios of intermediates (e.g., diethyl acetylenedicarboxylate) significantly influence yield. Optimization trials suggest that maintaining anhydrous conditions during cyclization improves purity by reducing side reactions like hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer : Structural validation requires a combination of:

- FTIR : To confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester group) .

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., dichlorophenyl protons as doublets in aromatic regions) .

- Single-crystal X-ray diffraction : Resolves stereochemistry and packing motifs. For example, analogous pyrrole derivatives show planar pyrrolidine rings with dihedral angles <5° between substituents, validated against computational models .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For pyrrole derivatives, B3LYP/6-31G(d) basis sets reveal electron-withdrawing effects of dichlorophenyl groups, lowering LUMO energies and enhancing electrophilic substitution susceptibility. Charge distribution maps can rationalize regioselectivity in further functionalization (e.g., morpholino group acting as an electron donor) . Validation against experimental UV-Vis spectra (e.g., λmax shifts) ensures accuracy .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR peaks) require:

- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from structural isomers.

- X-ray crystallography : Definitive proof of connectivity and stereochemistry. For instance, a 2012 study resolved ambiguities in a pyrrolo-pyrimidine derivative by comparing experimental bond lengths (C–C: 1.52 Å) with DFT-optimized geometries .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with expected fragmentation .

Q. How to design experiments assessing environmental persistence and ecotoxicological impact?

- Methodological Answer : Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic degradation : Expose the compound to simulated sunlight (UV-Vis irradiation) and measure half-life via HPLC.

- Biotic transformation : Use soil microcosms to track metabolite formation (e.g., hydrolysis to carboxylic acid derivatives) via LC-MS.

- QSAR modeling : Predict bioaccumulation potential using logP values (estimated at ~3.2 for this compound) and molecular volume .

Data Contradiction Analysis Example

Scenario : Conflicting ¹³C NMR signals for the morpholino group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.